

MIV-247: A Technical Guide to its Physicochemical Properties and Solubility

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Compound of Interest		
Compound Name:	MIV-247	
Cat. No.:	B12424000	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of MIV-247, a selective cathepsin S inhibitor. The document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and related scientific fields. While extensive efforts have been made to compile a complete profile, it is important to note that some specific quantitative data for MIV-247, such as its melting point, boiling point, pKa, and precise aqueous and ethanolic solubilities, are not publicly available at the time of this publication.

Physicochemical Properties

MIV-247 is a small molecule inhibitor of cathepsin S, an enzyme implicated in neuropathic pain. [1][2] Its fundamental physicochemical characteristics are summarized in the table below.



Property	Value	Source
CAS Number	1352817-76-5	[1]
Molecular Formula	C17H24F3N3O4	[1]
Molecular Weight	391.39 g/mol	[1]
Melting Point	Not available	
Boiling Point	Not available	_
рКа	Not available	_

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. **MIV-247** is known to be soluble in dimethyl sulfoxide (DMSO).[1] However, quantitative solubility data in aqueous solutions and ethanol are not readily found in the public domain.

Solvent	Solubility	Source
DMSO	Soluble	[1]
Water	Not available	
Ethanol	Not available	_

Experimental Protocols

Detailed experimental protocols for determining the physicochemical and solubility parameters of compounds like MIV-247 are crucial for batch-to-batch consistency and regulatory submissions. Below are generalized, yet detailed, methodologies for key experiments.

Determination of Melting Point (Capillary Method)

The melting point of a solid is a fundamental physical property indicative of its purity.



Principle: The temperature at which a crystalline solid transitions to a liquid is its melting point. For pure substances, this transition occurs over a narrow temperature range.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: A small amount of the dry, powdered sample of MIV-247 is placed on a clean, dry surface.
- Capillary Tube Loading: The open end of a capillary tube is pressed into the powder. The
 tube is then inverted and tapped gently to pack the solid into the sealed end. This process is
 repeated until a column of 2-3 mm of packed solid is achieved.
- Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.
- Measurement:
 - Rapid Determination (Optional): The sample is heated rapidly to obtain an approximate melting range.
 - Accurate Determination: A fresh sample is heated at a slower rate (e.g., 1-2 °C per minute)
 as the temperature approaches the approximate melting point.
- Data Recording: The temperature at which the first drop of liquid appears (onset of melting)
 and the temperature at which the entire solid has melted (completion of melting) are
 recorded as the melting point range.

Determination of pKa (Potentiometric Titration)

Foundational & Exploratory





The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution.

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is measured as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% ionized.

Apparatus:

- pH meter with a suitable electrode
- Burette
- Stir plate and stir bar
- Beaker
- Volumetric flasks and pipettes

Procedure:

- Solution Preparation: A precisely weighed amount of MIV-247 is dissolved in a suitable solvent (e.g., a co-solvent system if aqueous solubility is low) to a known concentration.
- Titration Setup: The solution is placed in a beaker with a stir bar, and the calibrated pH electrode is immersed in the solution.
- Titration: A standardized solution of acid (e.g., HCl) or base (e.g., NaOH) is added in small, precise increments from the burette.
- pH Measurement: After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point(s) are determined from the inflection point(s) of the curve. The pKa is then calculated from the pH at the half-equivalence point.



MIV-247 and the Cathepsin S Signaling Pathway in Neuropathic Pain

MIV-247 is a selective inhibitor of Cathepsin S. In the context of neuropathic pain, Cathepsin S plays a crucial role in the signaling cascade within the spinal cord. The following diagram illustrates this pathway.



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Caption: MIV-247 inhibits the Cathepsin S signaling pathway in neuropathic pain.

This pathway illustrates that following a peripheral nerve injury, activated microglia in the spinal cord release Cathepsin S. This enzyme then cleaves the chemokine fractalkine (FKN). The soluble form of FKN subsequently binds to the CX3CR1 receptor on microglia, activating the p38 MAPK intracellular signaling pathway. This activation leads to the synthesis and release of pro-inflammatory mediators, which contribute to the maintenance of neuropathic pain. MIV-247, by selectively inhibiting Cathepsin S, disrupts this cascade, thereby potentially alleviating neuropathic pain.

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References

1. glpbio.com [glpbio.com]



- 2. Selective Cathepsin S Inhibition with MIV-247 Attenuates Mechanical Allodynia and Enhances the Antiallodynic Effects of Gabapentin and Pregabalin in a Mouse Model of Neuropathic Pain PubMed [pubmed.ncbi.nlm.nih.gov]
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